molecular formula C14H13NO2 B8810316 Benzyl phenylcarbamate CAS No. 3422-02-4

Benzyl phenylcarbamate

Cat. No. B8810316
CAS RN: 3422-02-4
M. Wt: 227.26 g/mol
InChI Key: SGZWYNUJLMTSMJ-UHFFFAOYSA-N
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Description

Benzyl phenylcarbamate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3422-02-4

Product Name

Benzyl phenylcarbamate

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

benzyl N-phenylcarbamate

InChI

InChI=1S/C14H13NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)

InChI Key

SGZWYNUJLMTSMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, to a solution of N-benzyl-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine (300 mg) and 1-[N-phenyl-N-benzyloxycarbonylamino]-2,3-epoxypropane (300 mg) in dichloromethane (5 ml) was added ytterbium(III) trifluoromethanesulfonate (66 mg) at room temperature, and the mixture was stirred at the same temperature for 24 hours. The resulting mixture was poured into saturated aqueous sodium hydrogencarbonate and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=10:1 to 4:1) to give N-[3-[N′-benzyl-N-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amino]-2-hydroxypropyl[-N-benzyloxycarbonylphenylamine (307 mg).
Name
N-benzyl-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
1-[N-phenyl-N-benzyloxycarbonylamino]-2,3-epoxypropane
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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